molecular formula C18H22N4O3 B2995634 6-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one CAS No. 2320220-17-3

6-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one

Cat. No.: B2995634
CAS No.: 2320220-17-3
M. Wt: 342.399
InChI Key: LUEVVONBVCRZAM-UHFFFAOYSA-N
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Description

6-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one is a synthetic organic compound. Its unique structure makes it a point of interest in various scientific fields, including chemistry and medicinal research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 6-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one typically involves multi-step organic synthesis processes. Starting from basic precursors, the compound undergoes:

  • Cyclization: : The formation of the pyridine ring.

  • Piperidine Functionalization: : Introducing the piperidine ring with proper substituents.

  • Oxidative Coupling: : Linking the pyrimidinyl group.

Industrial Production Methods:

While laboratory methods can be scaled up, industrial production would focus on optimizing yield and purity. Techniques such as high-throughput screening, flow chemistry, and advanced purification methods are employed.

Chemical Reactions Analysis

Types of Reactions it Undergoes:

  • Oxidation: : Can occur at various positions, especially at the pyridine or piperidine ring.

  • Reduction: : Targeting the carbonyl groups.

  • Substitution: : Primarily at the pyrimidinyl or piperidinyl positions.

Common Reagents and Conditions:

  • Oxidation: : Using reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Employing lithium aluminum hydride or sodium borohydride.

  • Substitution: : Utilizing halogenated compounds in nucleophilic substitution reactions.

Major Products Formed:

  • Oxidative products leading to ketones or alcohols.

  • Reduced forms often resulting in hydroxyl derivatives.

  • Substituted derivatives with various functional groups enhancing its applicability.

Scientific Research Applications

6-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one finds applications in:

  • Chemistry: : As an intermediate in synthetic organic reactions.

  • Biology: : As a potential ligand for biochemical assays.

  • Medicine: : Exploring its role in drug development, particularly in targeting specific enzymes or receptors.

  • Industry: : Used in material science for developing specialized polymers or coatings.

Mechanism of Action

The Mechanism:

The compound's mechanism of action often involves:

  • Binding to specific molecular targets: : Such as enzymes or receptors, altering their activity.

  • Pathways: : It might be part of metabolic pathways in cells or influence signaling cascades.

Comparison with Similar Compounds

  • 6-(pyridin-2-yl)-piperidine derivatives.

  • Compounds with pyrimidinyl groups linked to other nitrogen-containing heterocycles.

This should give you a comprehensive overview of the compound. Fascinating stuff, right?

Properties

IUPAC Name

6-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-12-13(2)19-11-20-17(12)25-10-14-6-8-22(9-7-14)18(24)15-4-3-5-16(23)21-15/h3-5,11,14H,6-10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUEVVONBVCRZAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)C3=CC=CC(=O)N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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